molecular formula C14H22O4 B14187805 1-Methyl-4-(propan-2-yl)bicyclo[2.2.2]octane-2,3-dicarboxylic acid CAS No. 855262-49-6

1-Methyl-4-(propan-2-yl)bicyclo[2.2.2]octane-2,3-dicarboxylic acid

Cat. No.: B14187805
CAS No.: 855262-49-6
M. Wt: 254.32 g/mol
InChI Key: ZFLXNODKPZNPNH-UHFFFAOYSA-N
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Description

1-Methyl-4-(propan-2-yl)bicyclo[2.2.2]octane-2,3-dicarboxylic acid is a bicyclic compound with a unique structure that includes a bicyclo[2.2.2]octane core.

Chemical Reactions Analysis

1-Methyl-4-(propan-2-yl)bicyclo[2.2.2]octane-2,3-dicarboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Methyl-4-(propan-2-yl)bicyclo[2.2.2]octane-2,3-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(propan-2-yl)bicyclo[2.2.2]octane-2,3-dicarboxylic acid involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing molecular interactions and biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Methyl-4-(propan-2-yl)bicyclo[2.2.2]octane-2,3-dicarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and physical properties, making it suitable for a wide range of applications.

Properties

CAS No.

855262-49-6

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

1-methyl-4-propan-2-ylbicyclo[2.2.2]octane-2,3-dicarboxylic acid

InChI

InChI=1S/C14H22O4/c1-8(2)14-6-4-13(3,5-7-14)9(11(15)16)10(14)12(17)18/h8-10H,4-7H2,1-3H3,(H,15,16)(H,17,18)

InChI Key

ZFLXNODKPZNPNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CCC(CC1)(C(C2C(=O)O)C(=O)O)C

Origin of Product

United States

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